N-(3,5-Difluorophenyl)-2-methyloxolan-3-amine
Description
N-(3,5-Difluorophenyl)-2-methyloxolan-3-amine is a fluorinated organic compound featuring a tetrahydrofuran (oxolane) backbone substituted with a methyl group at position 2 and a 3,5-difluorophenylamine moiety at position 2. This structure combines the conformational rigidity of the oxolane ring with the electronic and steric effects of fluorine atoms, making it a candidate for applications in medicinal chemistry and materials science. The compound is commercially available at 95% purity, indicating its relevance as a synthetic intermediate or research tool .
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H13F2NO/c1-7-11(2-3-15-7)14-10-5-8(12)4-9(13)6-10/h4-7,11,14H,2-3H2,1H3 |
InChI Key |
DPAXGKNXYLCRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluorophenyl)-2-methyloxolan-3-amine typically involves the reaction of 3,5-difluoroaniline with 2-methyloxirane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluorophenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-(3,5-Difluorophenyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-Difluorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methyloxolan-3-amine moiety may contribute to its overall biological activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The table below highlights key structural differences and similarities between N-(3,5-Difluorophenyl)-2-methyloxolan-3-amine and related compounds:
*Calculated based on molecular formula.
†Estimated from structural complexity.
Key Observations:
- Fluorine vs. Chlorine : The 3,5-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to the 3,5-dichlorophenyl analog (), where chlorine’s larger atomic size may reduce bioavailability .
- Amine Linkage : The primary amine in 3-Methoxyphenethylamine () contrasts with the secondary amine in the target compound, altering reactivity and solubility profiles .
Pharmacological and Industrial Potential
- Drug Development: The fluorine atoms in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs, making it valuable for central nervous system (CNS) drug discovery. This contrasts with 3-Methoxyphenethylamine, which is more suited for neurotransmitter studies .
- Agrochemicals : The dichlorophenyl derivative () has historical use in pesticides, but the target compound’s fluorine substituents could reduce environmental persistence .
Biological Activity
N-(3,5-Difluorophenyl)-2-methyloxolan-3-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available data on its synthesis, biological effects, and mechanisms of action, supported by case studies and research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various chemical pathways that involve the introduction of difluorophenyl and methyloxolane moieties. The exact synthetic route can influence the purity and yield of the compound, which is crucial for subsequent biological testing.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of oxolane compounds exhibit varying degrees of antibacterial and antifungal activity. For instance, some derivatives showed inhibition against Staphylococcus aureus and Escherichia coli at concentrations below 512 µg/mL .
- Neuropharmacological Effects : Compounds with similar structures have been explored for their nootropic effects, acting as positive allosteric modulators of AMPA receptors. This suggests potential cognitive enhancement properties .
- Mechanisms of Action : The compound's mechanism may involve modulation of neurotransmitter systems or direct interaction with specific receptor sites in the central nervous system, enhancing synaptic transmission or neuroprotection .
Case Study 1: Antimicrobial Efficacy
In a study examining various oxolane derivatives, this compound was tested for its antimicrobial properties. The results demonstrated that while most derivatives had minimal activity, specific modifications to the oxolane structure significantly enhanced efficacy against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) for effective compounds ranged from 64 µg/mL to 512 µg/mL depending on the bacterial strain tested .
Case Study 2: Neuropharmacological Assessment
Research involving similar compounds has shown that they can cross the blood-brain barrier and influence neurotransmitter levels. In vivo studies indicated that these compounds could increase acetylcholine and serotonin levels in the hippocampus, suggesting potential applications in treating cognitive disorders .
Research Findings
A comprehensive review of literature indicates that this compound may possess significant biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
